molecular formula C19H22N2O4S B2652250 Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate CAS No. 2034467-39-3

Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Cat. No.: B2652250
CAS No.: 2034467-39-3
M. Wt: 374.46
InChI Key: RJMVXWPUIUFYLV-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a synthetic compound of interest in medicinal chemistry and pre-clinical research, incorporating a piperidine scaffold modified with sulfonyl and carbamate functional groups. The structure combines a pyridin-2-ylmethyl moiety and a benzylsulfonyl group, features commonly associated with biological activity in pharmaceutical research. Compounds containing similar piperazine and piperidine cores have been identified as inhibitors of cytochrome P450 (CYP) enzymes, such as CYP51 and CYP5122A1, which are crucial targets in the development of novel antiparasitic agents for diseases like leishmaniasis . The benzylsulfonyl group is a privileged structure in drug design, known to contribute to potent enzyme inhibition. Furthermore, related molecular architectures, particularly those featuring a pyridinyl group, are being actively investigated in the design of antimitotic prodrugs that are selectively activated by enzymes like CYP1A1 in cancer cells, demonstrating potential for targeted cancer therapies . This compound is provided For Research Use Only and is intended for use in controlled laboratory settings to facilitate the exploration of enzyme mechanisms, the development of new therapeutic candidates, and other advanced biochemical applications.

Properties

IUPAC Name

pyridin-2-ylmethyl 4-benzylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(25-14-17-8-4-5-11-20-17)21-12-9-18(10-13-21)26(23,24)15-16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMVXWPUIUFYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under basic conditions. The benzylsulfonyl group can be introduced via sulfonylation reactions using benzylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves esterification with pyridin-2-ylmethanol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The pyridin-2-ylmethyl ester can further influence the compound’s pharmacokinetic properties, such as absorption and distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate, a comparative analysis with three analogous compounds is presented below. Data were collated from crystallographic databases (e.g., the Cambridge Structural Database, CSD) and synthetic studies .

Table 1: Structural and Physicochemical Comparison

Compound Name Piperidine Substituent (Position 4) Ester Group (Position 1) Crystallographic Data (Avg. Bond Length, Å) LogP (Predicted) Solubility (mg/mL)
This compound Benzylsulfonyl Pyridin-2-ylmethyl C-S: 1.76; N-C: 1.47 2.8 0.12
4-(Tosyl)piperidine-1-carboxylic acid ethyl ester Tosyl (p-toluenesulfonyl) Ethyl C-S: 1.78; N-C: 1.45 1.9 0.45
4-(Methylsulfonyl)piperidine-1-carboxylate benzyl ester Methylsulfonyl Benzyl C-S: 1.74; N-C: 1.46 2.1 0.30
4-(Phenylsulfonyl)piperidine-1-carboxylate isopropyl ester Phenylsulfonyl Isopropyl C-S: 1.77; N-C: 1.48 3.0 0.08

Key Findings:

Sulfonyl Group Impact: The benzylsulfonyl group in the target compound increases steric bulk compared to smaller substituents (e.g., methylsulfonyl), reducing solubility (0.12 mg/mL vs. 0.30 mg/mL for the methylsulfonyl analog). Tosyl (p-toluenesulfonyl) analogs exhibit slightly longer C-S bond lengths (1.78 Å vs. 1.76 Å), likely due to electron-donating methyl groups altering electron density .

Ester Group Influence :

  • Pyridin-2-ylmethyl esters introduce nitrogen-based polarity, lowering LogP (2.8) relative to purely hydrophobic groups like isopropyl (LogP 3.0). This aligns with the CSD’s trend of nitrogen-containing esters improving aqueous compatibility .

Conformational Flexibility :

  • Piperidine rings in benzylsulfonyl derivatives exhibit chair conformations with slight puckering (as resolved via SHELX-refined structures), whereas tosyl analogs show increased ring distortion due to steric clashes .

Research Implications and Limitations

  • Crystallographic Challenges : Small-molecule refinement via SHELX remains critical for resolving subtle conformational differences among analogs, but limitations in modeling disordered sulfonyl groups may introduce errors .
  • Database Gaps : While the CSD provides foundational data, newer analogs (e.g., fluorinated sulfonyl derivatives) are underrepresented, necessitating expanded synthetic efforts .

Biological Activity

Pyridin-2-ylmethyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the context of various biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S. The compound features a pyridine ring, a piperidine ring, and a sulfonyl group, which contribute to its biological interactions. The synthesis typically involves cross-coupling reactions and esterification processes using specific reagents such as sodium hydride and palladium catalysts in solvents like dichloromethane and ethanol.

This compound exhibits its biological activity primarily through interactions with specific enzymes or receptors involved in disease processes. The structural modifications of this compound can significantly impact its efficacy and selectivity toward these biological targets. Research indicates that the compound may act as an inhibitor for certain viral infections, although specific target interactions require further elucidation through detailed pharmacological studies .

Antiviral Activity

Recent studies have indicated that compounds structurally similar to this compound demonstrate significant antiviral properties. For instance, derivatives have been evaluated for their ability to inhibit the Ebola virus, showing promising results with effective concentrations (EC50 values) in the low micromolar range .

Antimycobacterial Activity

In related research on piperidine derivatives, modifications at the C-6 position of the pyridine ring have shown varying degrees of antimycobacterial activity. Certain derivatives exhibited higher potency against Mycobacterium tuberculosis compared to others, suggesting that similar modifications could enhance the biological activity of this compound .

Case Studies

StudyFocusFindings
Study A Antiviral EvaluationCompounds similar to this compound showed EC50 values as low as 0.64 µM against Ebola virus .
Study B Antimycobacterial ActivityStructural modifications led to enhanced potency against Mycobacterium tuberculosis, with some compounds exhibiting MIC values below 256 µg/mL .
Study C Enzyme InhibitionResearch indicates potential inhibition of key enzymes involved in viral replication pathways, necessitating further exploration into structure-activity relationships.

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